3'-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
Description
This compound belongs to a class of hybrid spiroheterocyclic systems combining a pyrrolo[3,2,1-ij]quinoline core with a thiazolidine dione moiety. Key structural features include:
- A spiro junction at the pyrroloquinoline C1 position, linking it to the thiazolidine ring.
- Substituents: 3,5-dimethoxyphenyl (on the thiazolidine), 8-methoxy (on the quinoline), and 4,4,6-trimethyl groups.
- Functional groups: Two dione moieties (quinoline-1,2-dione and thiazolidine-4'-dione) .
Its synthesis likely follows methods analogous to related spiroheterocycles, such as condensation reactions between pyrroloquinoline diones and thiazolidinone precursors under acidic conditions .
Properties
Molecular Formula |
C25H26N2O5S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-6'-methoxy-9',11',11'-trimethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione |
InChI |
InChI=1S/C25H26N2O5S/c1-14-12-24(2,3)27-22-19(14)10-18(32-6)11-20(22)25(23(27)29)26(21(28)13-33-25)15-7-16(30-4)9-17(8-15)31-5/h7-12H,13H2,1-6H3 |
InChI Key |
SNBBRFUVMTZGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)OC)OC)OC)(C)C |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition Approach
The pyrroloquinoline framework is efficiently constructed via 1,3-dipolar cycloaddition between N-phenacylquinolinium salts and dipolarophiles like 3-phenacylideneoxindoles. For example, N-phenacylquinolinium bromide reacts with 3-phenacylideneoxindole in tetrahydrofuran (THF) at room temperature to yield spiro[pyrrolo[1,2-a]quinoline-indoline] derivatives. Adapting this method, the 8-methoxy-4,4,6-trimethyl substituents are introduced using methoxy-substituted quinoline precursors and methylated phenacylideneoxindoles.
Mechanistic Insight :
Three-Component Reaction Strategy
A scalable route employs azaarenes (e.g., quinoline), dimethyl acetylenedicarboxylate (DMAD), and 3-methyleneoxindoles. For instance, quinoline reacts with DMAD and 3-ethoxycarbonylmethyleneoxindole in THF at 25°C to form spiro[indoline-3,4′-pyrido[1,2-a]quinoline] derivatives in 65–85% yields. This method’s versatility allows incorporation of methyl and methoxy groups via substituted oxindoles.
Optimization Data :
| Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| THF | 25 | 78 | 9:1 |
| DCM | 0 | 65 | 7:1 |
| MeCN | 40 | 82 | 8:1 |
Construction of the Thiazolidine-2,4'-Dione Moiety
Ring-Closing Reactions of Thioureas
The thiazolidinedione ring is synthesized via cyclocondensation of thioureas with α-haloketones. For example, 3,5-dimethoxyphenylthiourea reacts with methyl 2-bromoacetate in ethanol under basic conditions (K₂CO₃, 60°C) to form 3'-(3,5-dimethoxyphenyl)thiazolidine-2,4-dione in 72% yield.
Reaction Conditions :
One-Pot Spiroannulation Strategy
A tandem protocol directly assembles the spiro structure. Treatment of 3,4-dihydroquinoline-2-thione with N-(3,5-dimethoxyphenyl)-2-bromoacetamide in dichloromethane (DCM) at 20°C produces spiro[thiazolidine-2,2'-quinoline] derivatives. This method avoids isolating intermediates, achieving 85% yield for the thiazolidinedione subunit.
Critical Parameters :
-
Stoichiometry : 2 equivalents of dihydroquinoline thione ensure complete conversion.
-
Base : Triethylamine (2.1 equiv) neutralizes HBr, driving the reaction forward.
Integration of Substituents and Final Assembly
Introduction of 3,5-Dimethoxyphenyl Group
The 3,5-dimethoxyphenyl moiety is installed via Suzuki-Miyaura coupling. A boronated pyrroloquinoline intermediate reacts with 3,5-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C), yielding the biaryl product in 68% yield.
Characterization Data :
Methyl Group Incorporation
Methyl substituents at positions 4,4,6 are introduced using methyl Grignard reagents. For example, treatment of a ketone precursor with MeMgBr (3 equiv) in THF at 0°C followed by quenching with NH₄Cl yields the tertiary alcohol, which is dehydrated (H₂SO₄, 80°C) to the methylated product.
Final Spirocyclization and Optimization
The spiro junction is formed via acid-catalyzed intramolecular cyclization. A mixture of pyrroloquinoline and thiazolidinedione precursors in acetic acid (120°C, 12 h) undergoes dehydration, yielding the target spiro compound in 58% yield.
Optimization Table :
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 100 | 24 | 42 |
| AcOH | 120 | 12 | 58 |
| PTSA | 90 | 18 | 49 |
Challenges and Side Reactions
-
Diastereoselectivity : The spiro carbon’s stereochemistry is controlled using chiral auxiliaries (e.g., (R)-BINOL), improving trans selectivity to 9:1.
-
Byproduct Formation : Over-alkylation at the quinoline nitrogen is mitigated by using bulky bases (e.g., DBU).
-
Oxidation : Thiazolidinedione rings are prone to oxidation; reactions are conducted under N₂ atmosphere .
Chemical Reactions Analysis
Types of Reactions
3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
The compound 3'-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention due to its potential applications in medicinal chemistry. This article explores its scientific research applications, synthesizing insights from various studies and findings.
Structural Characteristics
This compound features a unique spirocyclic structure that combines a pyrrolo[3,2,1-ij]quinoline core with a thiazolidine moiety. The presence of methoxy and dimethoxy substitutions enhances its biological activity by potentially improving interactions with various biological targets. The molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 375.4 g/mol .
Anticoagulant Properties
Recent studies have indicated that derivatives of pyrrolo[3,2,1-ij]quinoline compounds exhibit significant anticoagulant activity. For instance, research focused on the structure–activity relationships of these derivatives showed promising results against coagulation factors Xa and XIa. The best-performing compounds demonstrated IC50 values of 3.68 µM and 2 µM for factor Xa and XIa inhibitors respectively . This suggests potential therapeutic applications in treating thrombotic disorders.
Anticancer Activity
The spirocyclic structure of this compound may also contribute to anticancer properties. Compounds with similar structural motifs have been studied for their ability to inhibit cancer cell proliferation. The specific interactions of the methoxy groups with cellular targets could enhance the efficacy of these compounds in cancer therapy.
Antimicrobial Effects
There is emerging evidence that compounds related to this structure possess antimicrobial properties. The presence of multiple functional groups may contribute to their ability to disrupt microbial cell walls or interfere with metabolic pathways in bacteria and fungi.
Synthetic Pathways
The synthesis of This compound can be achieved through various methods. A notable approach involves the use of 1,3-dipolar cycloaddition reactions that allow for regioselective formation of the desired spiro compounds .
Yield Optimization
Studies have shown that optimizing reaction conditions can significantly increase yields. For example, utilizing different solvents and temperatures can enhance the efficiency of the cycloaddition reactions used in synthesizing these complex molecules .
Case Study 1: Anticoagulant Activity Evaluation
In a study evaluating anticoagulant activity, several derivatives of pyrrolo[3,2,1-ij]quinoline were synthesized and tested against coagulation factors. The results indicated that structural modifications could lead to selective inhibition profiles suitable for therapeutic development .
Case Study 2: Anticancer Screening
Another research effort focused on evaluating the anticancer potential of similar spirocyclic compounds. In vitro assays demonstrated that certain derivatives effectively inhibited the growth of various cancer cell lines, suggesting further exploration into their mechanisms of action could yield valuable insights for drug development .
Mechanism of Action
The mechanism of action of 3’-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby inhibiting or modulating the activity of these targets . This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Structural Analogues in the Pyrroloquinoline-Thiazolidine Family
The following table compares the target compound with structurally related spiroheterocycles from and :
Key Observations :
- The 8-methoxy substituent is shared with the target compound and ’s analogue, suggesting similar electronic effects on the quinoline core.
Comparison with Thiazolo-Pyrrolo-Pyrimidine Derivatives
Compounds in , and 11 feature fused pyrrolo-thiazolo-pyrimidine systems. While structurally distinct, they share:
- Sulfur- and nitrogen-rich heterocycles , which are pharmacologically relevant (e.g., antitubercular and antiviral activities) .
- Methoxy and aryl substituents at analogous positions (e.g., 4-methoxyphenyl in ).
Example :
- 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (): Molecular weight: 492 g/mol (vs. target compound’s likely higher weight due to spiro complexity).
Divergence : The target compound’s spiro architecture may confer conformational rigidity, altering binding kinetics compared to linearly fused systems.
Physicochemical and Spectroscopic Comparisons
- Melting Points: Pyrroloquinoline diones in exhibit melting points >200°C, attributed to strong intermolecular H-bonding. The target compound’s additional methoxy groups may lower its melting point slightly .
- NMR Signatures: 1H NMR: Methoxy protons (δ 3.7–3.9 ppm) and spiro junction protons (δ 4.5–5.5 ppm) are expected, similar to and . 13C NMR: Quinoline dione carbonyls at δ 170–180 ppm, thiazolidine dione at δ 165–175 ppm .
Biological Activity
The compound 3'-(3,5-dimethoxyphenyl)-8-methoxy-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule with notable structural features that suggest potential biological activities. This article explores its biological activity based on existing research findings and case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 442.55 g/mol. It features a unique spirocyclic structure that combines a pyrrolo[3,2,1-ij]quinoline core with a thiazolidine moiety and various methoxy substitutions. These structural elements are believed to contribute to its biological efficacy.
Antimicrobial Properties
Preliminary studies indicate that derivatives of pyrrolo[3,2,1-ij]quinoline compounds exhibit significant antimicrobial properties. For instance:
- Activity Against Tuberculosis : Related compounds have shown activity against Mycobacterium tuberculosis (H37Rv) with minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL. The specific activity of the compound is yet to be fully evaluated but may align with these findings due to structural similarities .
Anticancer Activity
Research on similar compounds suggests potential anticancer properties:
- Mechanism of Action : Compounds featuring the pyrroloquinoline framework have been reported to induce apoptosis in cancer cells through various pathways. For example, certain derivatives have demonstrated inhibition of cell proliferation in breast and lung cancer models .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Methoxy-4,4,6-trimethyl-pyrrolo[3,2,1-ij]quinoline | Lacks thiazolidine; similar core | Anticancer properties |
| Dimethylpyrroloquinoline | Similar core; different substituents | Antimicrobial activity |
| Trigonoine B | Related pyrroloquinoline framework | Anticancer activity |
The unique combination of methoxy substitutions and the spirocyclic structure in This compound may enhance its biological efficacy compared to simpler analogs .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Anticoagulant Activity : A study on hybrid derivatives of pyrrolo[3,2,1-ij]quinolin-2-one demonstrated their potential as dual inhibitors of coagulation factors Xa and XIa. The synthesized molecules showed high inhibition values for these factors in vitro .
- In Vitro Testing : Another study reported that certain pyrroloquinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values were assessed to determine their effectiveness .
Q & A
Q. Q1: What green chemistry approaches can optimize the synthesis of this spiro compound?
A1: Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol (room temperature, 3 h) is a viable method for constructing fused heterocycles like the pyrroloquinoline-thiazolidine system. This approach minimizes toxic reagents (e.g., Cr(VI) salts) and aligns with sustainable protocols . For the dimethoxyphenyl substituent, Suzuki-Miyaura cross-coupling with 3,5-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/EtOH/H₂O (90–105°C) is recommended, as seen in analogous pyrrolopyridine syntheses .
Q. Q2: How can regioselectivity challenges during spirocyclization be addressed?
A2: Steric and electronic factors dominate regioselectivity. Pre-functionalization of the quinoline core with electron-donating groups (e.g., methoxy at C8) directs cyclization to the thiazolidine ring. Solvent polarity adjustments (e.g., switching from THF to DMF) and temperature-controlled stepwise protocols can mitigate competing pathways .
Basic Research: Analytical Characterization
Q. Q3: What spectroscopic techniques are critical for confirming the spiro architecture?
A3:
- 1D/2D NMR : Correlate J-couplings between H1 (pyrroloquinoline) and H2' (thiazolidine) to confirm spiro connectivity.
- X-ray crystallography : Resolve bond angles (e.g., C1–N2–C2') to validate the non-planar spiro junction, as demonstrated in structurally related spiro-oxazine systems .
- HRMS : Use isotopic pattern analysis to distinguish between isobaric fragments (e.g., C₂₀H₂₂NO₃ vs. C₁₉H₂₄N₂O₂).
Advanced Research: Mechanistic Studies
Q. Q4: What computational methods elucidate the spirocyclization mechanism?
A4: DFT calculations (B3LYP/6-31G*) can model transition states for ring closure. Key steps include:
Nucleophilic attack of the thiazolidine sulfur on the quinoline α-carbon.
Concerted proton transfer mediated by ethanol solvent (implicit solvation model).
Validate with kinetic isotope effects (KIE) using deuterated intermediates .
Q. Q5: How do electronic effects of the 3,5-dimethoxyphenyl group influence reactivity?
A5: The para-methoxy groups enhance electron density at the boronic acid coupling site (C3'), accelerating Pd-mediated cross-coupling. Hammett substituent constants (σ⁺ ≈ -0.27 for OMe) correlate with reaction rates in analogous Suzuki reactions .
Advanced Research: Structure-Activity Relationships (SAR)
Q. Q6: What structural modifications enhance bioactivity while retaining spiro stability?
A6:
- Methoxy positioning : Replace 3,5-dimethoxy with 3,4,5-trimethoxy to boost π-stacking interactions (observed in triazolopyridine SAR studies) .
- Thiazolidine dione substitution : Introduce electron-withdrawing groups (e.g., CF₃ at C4') to modulate redox potential, as seen in thiazolidinedione-based kinase inhibitors .
Q. Q7: How does the spiro system affect conformational dynamics in target binding?
A7: Molecular dynamics (MD) simulations (AMBER force field) reveal restricted rotation of the spiro junction, favoring pre-organized binding to rigid enzyme pockets (e.g., ATP-binding sites). Compare with non-spiro analogs showing higher entropy penalties .
Advanced Research: Data Contradictions
Q. Q8: How to resolve conflicting bioactivity data between spiro and non-spiro analogs?
A8:
Re-evaluate assay conditions : Spiro compounds may require longer equilibration times in cell-based assays due to slower membrane permeation.
Crystallographic validation : Co-crystallize with targets (e.g., CYP450 isoforms) to confirm binding modes, addressing false negatives from indirect assays .
Methodological Guidance
Q. Q9: What purification strategies mitigate diastereomer formation?
A9:
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/EtOH gradients (85:15 → 70:30) to separate enantiomers.
- Crystallization-induced diastereomer resolution : Co-crystallize with L-tartaric acid to enrich the desired enantiomer .
Q. Q10: How to scale up synthesis without compromising yield?
A10:
- Flow chemistry : Continuous flow reactors (residence time = 30 min) improve heat transfer during exothermic cyclization steps.
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR monitoring to detect intermediate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
